molecular formula C14H13FN4O5 B3746219 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate

Cat. No.: B3746219
M. Wt: 336.27 g/mol
InChI Key: XCXGYUOWDFHGQS-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitroimidazole moiety and a fluorobenzoyl carbamate group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate typically involves multiple steps:

    Formation of the Nitroimidazole Moiety: The starting material, 5-methyl-2-nitroimidazole, is synthesized through nitration of 2-methylimidazole using nitric acid.

    Alkylation: The nitroimidazole is then alkylated with an appropriate alkylating agent, such as ethylene oxide, to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol.

    Carbamoylation: The resulting alcohol is reacted with 4-fluorobenzoyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Types of Reactions:

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Formation of 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA and other macromolecules, leading to the death of microbial cells. The compound targets enzymes involved in DNA replication and repair, disrupting the normal cellular processes.

Comparison with Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications.

    Ornidazole: Used for the treatment of protozoal infections.

Comparison: 2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate is unique due to the presence of the fluorobenzoyl carbamate group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural difference may result in variations in its spectrum of activity, potency, and side effect profile.

Properties

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O5/c1-9-8-16-13(19(22)23)18(9)6-7-24-14(21)17-12(20)10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXGYUOWDFHGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
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2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
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2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
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2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
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2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
Reactant of Route 6
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate

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